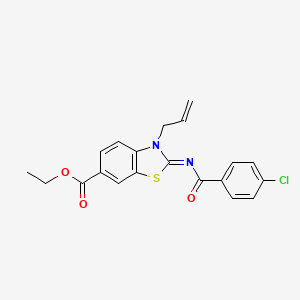

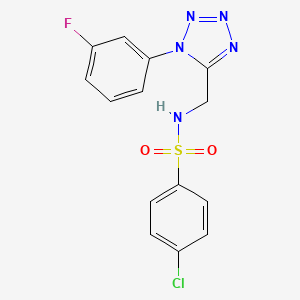

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

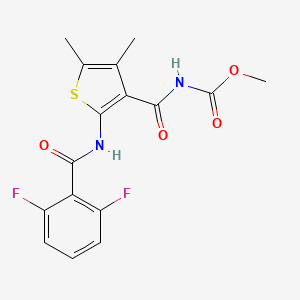

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of pyrazine derivatives and has shown promising results in various studies conducted so far.

Scientific Research Applications

Crystal Packing and Supramolecular Architecture N-2-pyrazinyl-2-furancarboxamide, a compound with structural similarities to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide, has been investigated for its supramolecular architecture. The study reveals that heteroatom substitution from oxygen to sulfur in five-membered rings enhances π-based interactions, while hydrogen bond interactions are crucial in stabilizing the supramolecular architecture of the compound. This insight is valuable for designing materials with specific crystal packing properties (Rahmani et al., 2016).

Potential Herbicide and Pesticide Applications Research into the reactions of furan-2,3-diones has led to the synthesis of novel 1,2,4-triazine-5(4H)-ones and pyrazine-2,3-dicarbonitrile derivatives from these reactions. These new compounds have potential applications as herbicides and pesticides, indicating the broader applicability of furan and pyrazine derivatives in agricultural sciences (Üngören et al., 2013).

Antimycobacterial Activity Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with structural features akin to this compound, exhibit antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest the potential for developing new antimycobacterial agents based on the modification of pyrazine derivatives (Gezginci et al., 1998).

Amplification of Phleomycin Activity Studies on unfused heterobicycles, including derivatives with pyrazin-2'-yl substituents, demonstrate their role as amplifiers of phleomycin against Escherichia coli. This suggests that modifications of the pyrazine ring can lead to compounds with enhanced biological activity, which could be useful in antibiotic development (Brown & Cowden, 1982).

Antiviral Activity Against Avian Influenza Derivatives based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, a compound structurally related to this compound, show promising antiviral activity against the H5N1 avian influenza virus. This indicates the potential for developing antiviral agents from pyrazine and furan derivatives (Flefel et al., 2012).

Mechanism of Action

Target of Action

The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pivalamide” is a novel derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .

Mode of Action

It is known that the compound exhibits significant activity againstMycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.

Biochemical Pathways

Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways inMycobacterium tuberculosis H37Ra, leading to inhibition of bacterial growth or survival .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth or survival, as evidenced by its IC50 values . This suggests that the compound could potentially be used as a therapeutic agent for the treatment of tuberculosis.

properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)13(18)17-9-10-12(16-7-6-15-10)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVXEXKTCGFZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)

![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)